molecular formula C6H10ClFO B12844553 2-Chloro-5-fluoro-3-hexanone

2-Chloro-5-fluoro-3-hexanone

Cat. No.: B12844553
M. Wt: 152.59 g/mol
InChI Key: AFUFEVYTJGAVSL-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-hexanone is an organic compound that belongs to the class of halogenated ketones It features a six-carbon chain with a chlorine atom at the second position, a fluorine atom at the fifth position, and a ketone functional group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-3-hexanone can be achieved through several methods. One common approach involves the halogenation of hexanone derivatives. For instance, starting with 3-hexanone, chlorination and fluorination can be carried out using appropriate halogenating agents under controlled conditions. The reaction typically requires a catalyst and may be conducted in a solvent such as dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by selective halogenation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-hexanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution: Products include 2-iodo-5-fluoro-3-hexanone or 2-chloro-5-bromo-3-hexanone.

    Oxidation: The major product is 2-chloro-5-fluorohexanoic acid.

    Reduction: The major product is 2-chloro-5-fluoro-3-hexanol.

Scientific Research Applications

2-Chloro-5-fluoro-3-hexanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-hexanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-hexanone: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-3-hexanone: Lacks the chlorine atom, affecting its chemical behavior.

    2-Bromo-5-fluoro-3-hexanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-Chloro-5-fluoro-3-hexanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the ketone group makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H10ClFO

Molecular Weight

152.59 g/mol

IUPAC Name

2-chloro-5-fluorohexan-3-one

InChI

InChI=1S/C6H10ClFO/c1-4(8)3-6(9)5(2)7/h4-5H,3H2,1-2H3

InChI Key

AFUFEVYTJGAVSL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C)Cl)F

Origin of Product

United States

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